N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide
Description
N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with hydroxyimino and carboximidamide groups, which contribute to its reactivity and functionality.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N'-hydroxy-4-[(Z)-hydroxyiminomethyl]benzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-6(2-4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5- |
InChI Key |
VSSRMISGFCHEFY-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)C(=NO)N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide typically involves the reaction of 4-formylbenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, amino, and various substituted benzene derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. The carboximidamide group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-[(methanesulfonyl)amino]benzene-1-carboximidamide
- N-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide
- N-hydroxy-4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzene-1-carboximidamide
Uniqueness
N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and functionality. The presence of both hydroxyimino and carboximidamide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
